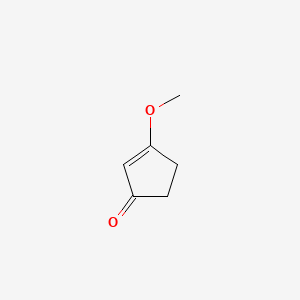

3-Methoxycyclopent-2-enone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxycyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-8-6-3-2-5(7)4-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWCFCILAJVNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349192 | |

| Record name | 3-Methoxycyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4683-50-5 | |

| Record name | 3-Methoxycyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methoxycyclopent-2-enone chemical properties and structure

An In-depth Technical Guide to 3-Methoxycyclopent-2-enone: Structure, Properties, and Synthetic Applications

This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its core chemical properties, structural features, spectroscopic signature, synthesis, and key aspects of its reactivity that make it a valuable building block for complex molecular architectures.

Core Chemical Identity and Physicochemical Properties

This compound (CAS No. 4683-50-5) is a cyclic enol ether derivative of 1,3-cyclopentanedione. Its structure features a five-membered ring containing a ketone, a carbon-carbon double bond, and a methoxy group conjugated with the carbonyl system. This arrangement defines its unique reactivity, blending the characteristics of an α,β-unsaturated ketone with those of a vinyl ether.[1][2]

The presence of the electron-donating methoxy group on the β-carbon of the enone system modulates its electrophilicity, differentiating its reactivity from simple alkyl-substituted cyclopentenones. This structural feature is crucial for its application in targeted synthetic strategies. The compound exists as a solid at room temperature.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-methoxycyclopent-2-en-1-one | [1] |

| CAS Number | 4683-50-5 | [1][2] |

| Molecular Formula | C₆H₈O₂ | [1][2] |

| Molecular Weight | 112.13 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| Melting Point | 49-53 °C | [2] |

| InChI Key | DTWCFCILAJVNPE-UHFFFAOYSA-N | [1][2] |

| SMILES | COC1=CC(=O)CC1 | [2] |

Structural Elucidation by Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale and Interpretation |

| ¹H NMR | Vinyl Proton (H-2) | 5.2 - 5.6 ppm | This proton is on a carbon adjacent to the carbonyl group and part of the enol ether system. Its chemical shift is influenced by the conjugation and the methoxy group. |

| Methylene Protons (H-4) | 2.3 - 2.6 ppm | These protons are adjacent to the carbonyl group (α-protons) and typically appear as a triplet. | |

| Methylene Protons (H-5) | 2.6 - 2.9 ppm | These protons are adjacent to the vinyl carbon and will also appear as a triplet, likely slightly downfield from the H-4 protons. | |

| Methoxy Protons (-OCH₃) | 3.6 - 3.9 ppm | A characteristic singlet for the three equivalent protons of the methoxy group, deshielded by the attached oxygen.[3] | |

| ¹³C NMR | Carbonyl Carbon (C-1) | 195 - 205 ppm | Typical chemical shift for a conjugated ketone carbonyl carbon. |

| Vinyl Carbon (C-3) | 175 - 185 ppm | This carbon is significantly deshielded due to its attachment to the electronegative oxygen atom of the methoxy group. | |

| Vinyl Carbon (C-2) | 105 - 115 ppm | This carbon is shielded relative to a typical alkene due to the electron-donating resonance effect of the adjacent methoxy group. | |

| Methoxy Carbon (-OCH₃) | 55 - 60 ppm | Characteristic shift for a methoxy group carbon.[3] | |

| Methylene Carbon (C-4) | 30 - 35 ppm | Aliphatic carbon alpha to a carbonyl group. | |

| Methylene Carbon (C-5) | 25 - 30 ppm | Aliphatic carbon adjacent to the double bond. | |

| IR Spectroscopy | C=O Stretch (Ketone) | ~1690-1710 cm⁻¹ | The carbonyl stretching frequency is lowered from a typical saturated ketone (~1715 cm⁻¹) due to conjugation with the double bond.[4][6] |

| C=C Stretch (Alkene) | ~1600-1620 cm⁻¹ | Strong absorption due to the polarized nature of the enol ether double bond. | |

| C-O Stretch (Enol Ether) | ~1200-1250 cm⁻¹ | Strong, characteristic stretch for the vinyl ether C-O bond.[6] | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 112 | The molecular ion peak corresponding to the molecular weight of the compound. |

| Key Fragments | m/z = 84, 83, 69, 55 | Expected fragmentation includes the loss of CO (M-28) to give m/z 84, loss of an ethyl group, and other characteristic cleavages of the cyclopentane ring.[7][8] |

Synthesis of this compound

A robust and widely applicable synthesis of this compound starts from the readily available precursor 1,3-cyclopentanedione.[2] The process involves a Dieckmann-type cyclization to form the dione, followed by a regioselective O-methylation to yield the final enol ether product. This approach provides a reliable and scalable route.

Protocol: Two-Step Synthesis from 1,3-Cyclopentanedione

This protocol is based on well-established procedures for the formation of cyclic β-dicarbonyls and their subsequent O-alkylation.[9][10][11]

Step 1: Preparation of 1,3-Cyclopentanedione

-

Causality: The initial step involves the base-mediated intramolecular cyclization of a linear diester, such as diethyl adipate, followed by hydrolysis and decarboxylation to yield the cyclic dione. Procedures for this transformation are well-documented and optimized in resources like Organic Syntheses.[9][10] 1,3-Cyclopentanedione exists in equilibrium with its more stable enol tautomer.[2]

Step 2: O-Methylation of 1,3-Cyclopentanedione

-

Causality: The acidic enol proton of 1,3-cyclopentanedione can be selectively removed or the nucleophilic enol can directly react with an electrophilic methyl source. While hazardous, diazomethane provides a clean and high-yielding methylation. A safer and more practical alternative for larger scales is the use of dimethyl sulfate with a mild base like potassium carbonate to trap the liberated sulfuric acid.[11]

-

Setup: To a stirred solution of 1,3-cyclopentanedione (1.0 eq) in a suitable solvent (e.g., acetone or THF) in an ice bath, add anhydrous potassium carbonate (1.5 eq).

-

Reagent Addition: Add dimethyl sulfate (1.1 eq) dropwise to the suspension, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Filter the solid potassium salts and wash with the solvent. Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve the crude residue in a suitable organic solvent (e.g., dichloromethane), wash with water and brine, and dry over anhydrous sodium sulfate. After solvent removal, the product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its identity as a modified Michael acceptor. The methoxy group makes it an excellent substrate for conjugate addition reactions, particularly with organocuprates, leading to the formation of a transient enolate that can be trapped with various electrophiles.

Conjugate Addition-Alkylation Cascade

This two-step, one-pot sequence is a powerful method for the diastereoselective construction of substituted cyclopentanones.

-

Step 1: Conjugate Addition: A soft nucleophile, typically a lithium dialkylcuprate (Gilman reagent), adds to the β-carbon (C-2) of the enone system. This reaction is highly efficient and regioselective, forming a specific lithium enolate intermediate. The choice of organocuprate is critical as it avoids the 1,2-addition to the carbonyl group that is often observed with harder organolithium or Grignard reagents.[12][13]

-

Step 2: Enolate Trapping: The resulting enolate is a potent nucleophile and can be trapped in situ by adding an electrophile, such as an alkyl halide. This alkylation occurs at the α-carbon (C-5), leading to a 2,5-disubstituted cyclopentanone product.[14][15][16]

Note: The DOT script above is a template. For actual image generation, valid image URLs would be required for the chemical structures.

Application in Prostaglandin Synthesis

The cyclopentenone ring is the core scaffold of prostaglandins, a class of biologically active lipids with profound physiological effects.[17][18] The conjugate addition-alkylation strategy using cyclopentenone precursors like this compound is a cornerstone of modern prostaglandin synthesis. This approach allows for the controlled, stereoselective introduction of the two side chains characteristic of the prostaglandin structure. The use of chiral auxiliaries or catalysts in this sequence has enabled the asymmetric synthesis of these vital molecules.[18][19]

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting. It is classified as a combustible solid and can cause skin and eye irritation, as well as potential respiratory irritation upon inhalation.[1]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

-

Nakamura, E., & Mori, S. (2005). Wherefore Art Thou Copper? Structures and Reaction Mechanisms of Organocuprate Clusters in Organic Chemistry. Angewandte Chemie International Edition, 44(23), 3750-3771. [Link]

- PubChem. (n.d.). 3-Methoxycyclopent-2-en-1-one. National Center for Biotechnology Information.

-

Paquette, L. A., & Meister, P. G. (1988). 2-Methyl-1,3-cyclopentanedione. Organic Syntheses, 67, 172. [Link]

-

Hunt, I. (n.d.). Organocopper reagents. University of Calgary. Retrieved from [Link]

-

Wahhab, I. A., Tavares, D. F., & Rauk, A. (1990). Optically pure (S)-cyclopent-2-en-1-ol and (S)-3-methoxycyclopentene. Canadian Journal of Chemistry, 68(9), 1559-1563. [Link]

- Scribd. (n.d.). Organocuprates in Conjugate Addition.

-

Buchi, G., & Egger, B. (1971). 2-Methyl-1,3-cyclopentanedione. Organic Syntheses, 51, 67. [Link]

-

Chem-Station. (2014). Organocuprates. Retrieved from [Link]

-

Bull, S. D., et al. (1999). Conjugate additions of organocuprates to a 3-methylene-6-isopropyldiketopiperazine acceptor for the asymmetric synthesis of homochiral α-amino acids. Journal of the Chemical Society, Perkin Transactions 1, (21), 3129-3143. [Link]

-

PubChem. (n.d.). 3-Methoxycyclopent-2-en-1-one. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

- ChemicalBook. (n.d.). 3-methylcyclopent-2-en-1-one(2758-18-1) 1H NMR spectrum.

- SpectraBase. (n.d.). 3-Methoxy-2-methylcyclopent-2-en-1-one.

-

Nishimura, S., et al. (2019). Selective synthesis of 3-methyl-2-cyclopentenone via intramolecular aldol condensation of 2,5-hexanedione with γ-Al2O3/AlOOH nanocomposite catalyst. Fuel Processing Technology, 196, 106185. [Link]

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- BenchChem. (2025). Application Notes and Protocols: Diels-Alder Reaction of 3-Methylcyclohex-2-en-1-one with Dienes.

- University of Wisconsin. (n.d.). Alkylation of cyclohexanone enolates.

-

Chemistry LibreTexts. (2023). Alkylation of Enolate Ions. Retrieved from [Link]

-

Ahmed, A. A., et al. (2016). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Coastal Life Medicine, 4(11), 891-896. [Link]

-

Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]

-

Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal research reviews, 21(3), 185-210. [Link]

- Chemistry LibreTexts. (2025). Alkylation of Enolate Ions.

- NIST. (n.d.). 3-Methyl-2-pent-2-enyl-cyclopent-2-enone. NIST Chemistry WebBook.

-

PubChem. (n.d.). 3-Methyl-2-cyclopenten-1-one. National Center for Biotechnology Information. [Link]

-

de la Pradilla, R. F., & Viso, A. (2011). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 111(7), 4107-4150. [Link]

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-cyclopentenone. Retrieved from [Link]

-

Kádas, I., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Rapid Communications in Mass Spectrometry, 33(15), 1265-1272. [Link]

- Google Patents. (n.d.). US5113012A - Process for the production of 1,3-cyclopentanedione.

-

Chemistry LibreTexts. (2022). Characteristics of the Diels-Alder Reaction. Retrieved from [Link]

-

Tissot, O., & Gouverneur, V. (2014). Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. European Journal of Organic Chemistry, 2014(15), 3048-3066. [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- YouTube. (2023). Alkylation of Enolates.

- Chemistry LibreTexts. (2024). Characteristics of the Diels-Alder Reaction.

-

PubChem. (n.d.). 3-Methoxy-1-cyclopentene. National Center for Biotechnology Information. [Link]

-

YouTube. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA. Retrieved from [Link]

- University of California, Santa Cruz. (n.d.). IR Tables.

- Specac. (n.d.). Interpreting Infrared Spectra.

Sources

- 1. 3-Methoxycyclopent-2-en-1-one | C6H8O2 | CID 643476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Cyclopentanedione - Wikipedia [en.wikipedia.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 3-methylcyclopent-2-en-1-one synthesis - chemicalbook [chemicalbook.com]

- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 13. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]

- 14. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

The Synthetic Versatility of 3-Methoxycyclopent-2-enone: A Mechanistic Deep Dive

This technical guide serves as an in-depth exploration of the chemical behavior of 3-methoxycyclopent-2-enone, a pivotal building block in contemporary organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of reactions. Instead, it offers a mechanistic rationale for the compound's reactivity, providing a predictive framework for its application in the synthesis of complex molecular architectures. We will dissect the electronic and steric factors that govern its transformations, supported by established protocols and mechanistic diagrams to create a self-validating and authoritative resource.

The Electronic Character and Reactivity Profile of this compound

The synthetic utility of this compound is fundamentally rooted in its unique electronic architecture. As an α,β-unsaturated ketone, it is a classic Michael acceptor. However, the vinylogous ether functionality imparted by the methoxy group at the C3 position significantly modulates its reactivity. This methoxy group acts as an electron-donating group through resonance, which paradoxically enhances the electrophilicity of the β-carbon (C3). This is due to the significant contribution of the resonance structure that places a positive charge on the β-carbon, making it highly susceptible to nucleophilic attack.

This electronic predisposition dictates the primary modes of reactivity for this compound, which are summarized below.

Caption: Key reaction pathways of this compound.

Foundational Mechanistic Pathways in Detail

A comprehensive understanding of the mechanisms governing the reactions of this compound is crucial for its strategic deployment in synthesis.

The Michael Addition: A Gateway to Substituted Cyclopentanones

The conjugate addition of nucleophiles to the β-carbon of this compound is arguably its most utilized transformation. This reaction, a cornerstone of C-C bond formation, allows for the stereocontrolled synthesis of highly functionalized cyclopentanone derivatives.

The mechanism is initiated by the attack of a nucleophile at the electron-deficient C3 position, generating a resonance-stabilized enolate intermediate. This intermediate is then protonated to yield the 1,4-adduct. The methoxy group not only activates the double bond for attack but also serves as a potential leaving group in subsequent transformations.

Caption: The stepwise mechanism of the Michael addition.

Exemplary Protocol: Asymmetric Michael Addition of a Thiol

This protocol demonstrates the enantioselective conjugate addition of a thiol to this compound, a common transformation in the synthesis of chiral sulfur-containing compounds.

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere, a chiral catalyst, such as a cinchona alkaloid derivative (e.g., quinine), is dissolved in a suitable anhydrous solvent like toluene.

-

Reaction Mixture: The solution is cooled to the desired temperature (e.g., -20 °C). This compound (1.0 equivalent) is added, followed by the thiol (1.2 equivalents).

-

Reaction Progression: The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Rationale for Experimental Design:

-

Anhydrous Conditions: The use of a flame-dried flask and an inert atmosphere is critical to prevent moisture from interfering with the catalyst and the reaction.

-

Low Temperature: Performing the reaction at a reduced temperature often enhances the enantioselectivity by favoring the transition state leading to the major enantiomer.

-

Chiral Catalyst: The cinchona alkaloid derivative creates a chiral environment around the reactants, directing the nucleophilic attack to one face of the enone and thereby inducing asymmetry in the product.

The Robinson Annulation: Constructing Fused Bicyclic Systems

The Robinson annulation is a powerful tandem reaction that combines a Michael addition with an intramolecular aldol condensation, resulting in the formation of a new six-membered ring.[1] this compound is an excellent substrate for this reaction, leading to the synthesis of various fused bicyclic systems, which are common motifs in steroids and terpenes.[2]

The reaction sequence begins with the Michael addition of an enolate to this compound to form a 1,5-dicarbonyl intermediate.[3] This intermediate then undergoes an intramolecular aldol condensation, followed by dehydration, to yield the α,β-unsaturated ketone product.[1][4] The methoxy group is a good leaving group and is eliminated during the final dehydration step, which is often acid or base-catalyzed.[4]

Caption: Logical flow of the Robinson annulation reaction.

The Nazarov Cyclization: A Route to Functionalized Cyclopentenones

While this compound is a product of some cyclization reactions, it can also serve as a precursor to more complex cyclopentenones via the Nazarov cyclization.[5] This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone.[6] By functionalizing this compound at the C4 and C5 positions, one can construct a divinyl ketone substrate poised for this transformation. The methoxy group can be retained or modified as needed for the desired final product.

The mechanism involves protonation of the carbonyl, followed by a conrotatory electrocyclization to form a cyclopentenyl cation, which then eliminates a proton to give the cyclopentenone.[5]

Photochemical [2+2] Cycloadditions: Accessing Strained Ring Systems

The enone functionality of this compound can undergo photochemical [2+2] cycloadditions with alkenes to form cyclobutane rings.[7] This reaction is a powerful tool for the synthesis of strained polycyclic systems. The reaction proceeds through the photoexcitation of the enone to its triplet state, which then adds to the alkene in a stepwise manner via a diradical intermediate.[7]

Interestingly, it has been observed that β-methoxy-enones can be unreactive under certain irradiation conditions, suggesting that the electron-donating methoxy group can influence the energy of the excited state and its subsequent reactivity.[8] This highlights the importance of carefully considering the electronic nature of the substrate in photochemical reactions.

Quantitative Reactivity Data

| Reaction Type | Key Mechanistic Feature | Role of Methoxy Group | Typical Products |

| Michael Addition | Nucleophilic attack at the β-carbon.[10] | Activates the enone system. | Functionalized cyclopentanones.[11] |

| Robinson Annulation | Michael addition followed by intramolecular aldol condensation.[1] | Acts as a good leaving group in the final dehydration step.[4] | Fused six-membered ring enones. |

| Nazarov Cyclization | 4π-electrocyclic ring closure of a divinyl ketone.[5] | Can be a precursor to the required divinyl ketone. | Substituted cyclopentenones. |

| [2+2] Photocycloaddition | Stepwise addition of a photoexcited enone to an alkene.[7] | Can decrease photoreactivity under certain conditions.[8] | Cyclobutane-fused cyclopentanones. |

Concluding Remarks for the Practicing Scientist

This compound is a powerful and versatile synthon in organic chemistry. Its reactivity is a nuanced interplay of its enone and vinylogous ether functionalities. A deep understanding of the underlying mechanisms of its key reactions—Michael addition, Robinson annulation, Nazarov cyclization, and photochemical cycloadditions—is paramount for its effective use in the synthesis of complex molecules. This guide provides a foundational framework for researchers to not only apply this reagent in established transformations but also to rationally design new synthetic methodologies. The ability to predict and control the outcome of these reactions is essential for advancing the frontiers of drug discovery and materials science.

References

-

Robinson annulation. (n.d.). In chemeurope.com. Retrieved January 7, 2026, from [Link]

-

Robinson Annulation. (n.d.). In Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

Robinson Annulation Mechanism & Examples. (n.d.). In Total Synthesis. Retrieved January 7, 2026, from [Link]

-

Robinson annulation reaction: Easy mechanism. (2022, April 29). In Chemistry Notes. Retrieved January 7, 2026, from [Link]

-

Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence. (n.d.). In PMC. Retrieved January 7, 2026, from [Link]

-

Robinson annulation. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

-

Synthesis of Chiral Cyclopentenones. (2016). Chemical Reviews, 116(15), 8694–8729. [Link]

-

Cyclopentenone synthesis. (n.d.). In Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

Enone–alkene cycloadditions. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

-

Environmentally Benign Procedures for the Preparation and Isolation of 3-Methylcyclopent-2-en-1-one. (n.d.). In ResearchGate. Retrieved January 7, 2026, from [Link]

-

Photochemical Reactions. Part 64[12]. The photochemistry of 3‐alkyl‐cyclopent‐2‐en‐ones. (2025, August 6). Helvetica Chimica Acta. [Link]

-

[2+2] Photocycloaddition of Enones to Olefins. (2001, November 15). In Chemistry | Illinois. Retrieved January 7, 2026, from [Link]

-

Nazarov cyclization reaction. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

-

The Nazarov Cyclization. (n.d.). In Organic Reactions. Retrieved January 7, 2026, from [Link]

-

Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. (2018). Beilstein Journal of Organic Chemistry, 14, 2886–2895. [Link]

-

The West Group. (n.d.). In Chemistry - University of Alberta. Retrieved January 7, 2026, from [Link]

-

1.2: Cycloaddition Reactions. (2023, August 1). In Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

[2 + 2] photocycloaddition. (2022, May 24). Photochemical & Photobiological Sciences. [Link]

-

The Nazarov Cyclization. (n.d.). In National Yang Ming Chiao Tung University Academic Hub. Retrieved January 7, 2026, from [Link]

-

Carbene-like reactivity of methoxy groups in a single crystal SAPO-34 MTO catalyst. (2022, April 7). Catalysis Science & Technology. [Link]

-

Nazarov Cyclization. (n.d.). In Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

Some reactions of 3-methylcyclopent-2-enone. (1952). Journal of the Chemical Society (Resumed), 3415. [Link]

-

3-Methyl-2-cyclopenten-1-one. (n.d.). In PubChem. Retrieved January 7, 2026, from [Link]

-

The Michael Addition Reaction and Conjugate Addition. (2023, May 24). In Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

-

Michael addition reaction. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

-

Engineered Artificial Carboligase-Catalyzed Stereoselective Michael Addition of Nitroalkane to Cyclohexadienone. (2025, December 15). ACS Catalysis. [Link]

-

Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. (n.d.). In MDPI. Retrieved January 7, 2026, from [Link]

-

Carbene-like reactivity of methoxy groups in a single crystal SAPO-34 MTO catalyst. (n.d.). In AURA. Retrieved January 7, 2026, from [Link]

-

Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core liquid crystals. (2015). RSC Advances, 5(101), 83282–83288. [Link]

Sources

- 1. Robinson annulation - Wikipedia [en.wikipedia.org]

- 2. chemistnotes.com [chemistnotes.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Robinson Annulation [organic-chemistry.org]

- 5. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Robinson annulation [chemeurope.com]

An In-Depth Technical Guide to the Spectroscopic Interpretation of 3-Methoxycyclopent-2-enone

Abstract

3-Methoxycyclopent-2-enone is a versatile intermediate in organic synthesis, valued for its dual functionality as an α,β-unsaturated ketone and an enol ether. Its utility in the synthesis of complex natural products, pharmaceuticals, and fragrance compounds necessitates a profound understanding of its structural and electronic properties. This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. By integrating theoretical principles with empirical data from closely related analogues, this document serves as a definitive resource for researchers, scientists, and drug development professionals, enabling unambiguous structural elucidation and quality control.

Introduction to this compound: Structure and Significance

This compound, with a molecular formula of C₆H₈O₂ and a molecular weight of 112.13 g/mol , is a five-membered cyclic enone featuring a methoxy group at the β-position relative to the carbonyl.[1] This arrangement creates an electron-rich double bond, influencing the molecule's reactivity and its spectroscopic signature. The enol ether moiety makes the β-carbon susceptible to electrophilic attack, while the α,β-unsaturated system allows for conjugate additions. This dual reactivity is pivotal in synthetic chemistry for constructing complex molecular architectures.

A thorough interpretation of its spectroscopic data is the cornerstone of its application, ensuring purity, confirming reaction outcomes, and providing insights into its electronic structure. This guide systematically deconstructs the expected and observed data from each major spectroscopic technique.

Caption: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. The interpretation relies on chemical shift (δ), integration, and spin-spin coupling (multiplicity).

Theoretical Predictions and Causality

Based on the structure of this compound, we can predict four distinct proton signals:

-

Vinylic Proton (H-2): This proton is attached to the C=C double bond. The presence of the electron-donating methoxy group at C-3 will shield this proton, shifting it upfield relative to a standard α,β-unsaturated ketone. However, its position on a double bond within an electron-withdrawing system places it in the typical vinylic region. A singlet is expected as there are no adjacent protons.

-

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group are expected to appear as a sharp singlet. Their chemical shift is characteristic of methyl ethers.

-

Allylic Protons (H-4): These two protons are adjacent to the double bond (allylic) but are diastereotopic. They are expected to show coupling to the H-5 protons, likely appearing as a multiplet.

-

α-Carbonyl Protons (H-5): These two protons are adjacent to the carbonyl group, which deshields them. They will couple with the H-4 protons, also appearing as a multiplet.

Experimental Data and Interpretation

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) (Analogue) [2] | Multiplicity | Integration |

| Vinylic (H-2) | 5.2 - 5.5 | ~5.3 | Singlet (s) | 1H |

| Methoxy (-OCH₃) | 3.7 - 3.9 | ~3.8 | Singlet (s) | 3H |

| Allylic (H-4) | 2.5 - 2.8 | ~2.7 | Multiplet (m) | 2H |

| α-Carbonyl (H-5) | 2.3 - 2.6 | ~2.4 | Multiplet (m) | 2H |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the probe to optimize magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Set a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Use a relaxation delay of 1-2 seconds and acquire 16-32 scans for a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal. Integrate all signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing critical information about the carbon skeleton and functional groups.

Theoretical Predictions and Causality

Six distinct carbon signals are predicted for this compound:

-

Carbonyl Carbon (C-1): The ketone carbonyl carbon is highly deshielded and will appear significantly downfield (>200 ppm).

-

Vinylic Carbons (C-2 & C-3): C-3, bonded to the oxygen, will be the most downfield of the non-carbonyl carbons. C-2 will be shielded relative to C-3.

-

Aliphatic Carbons (C-4 & C-5): These sp³ hybridized carbons will appear in the upfield region. The carbon α to the carbonyl (C-5) is typically more deshielded than the allylic carbon (C-4).

-

Methoxy Carbon (-OCH₃): This carbon will appear in the typical range for an sp³ carbon bonded to an oxygen.

Experimental Data and Interpretation

Data from a substituted this compound derivative shows characteristic peaks at δ 208.1 (C=O), 189.8 (C-3), and 104.0 (C-2) .[2] The methoxy carbon is observed around δ 60.4 .[2] This provides a strong, field-proven basis for assigning the signals of the parent compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) (Analogue) [2] |

| Carbonyl (C-1) | 205 - 210 | 208.1 |

| Vinylic (C-3) | 188 - 192 | 189.8 |

| Vinylic (C-2) | 102 - 106 | 104.0 |

| Methoxy (-OCH₃) | 58 - 62 | 60.4 |

| Allylic (C-4) | 30 - 35 | 32.9 |

| α-Carbonyl (C-5) | 28 - 33 | 29.1 |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).

-

Data Acquisition:

-

Acquire a proton-decoupled spectrum to ensure all signals appear as singlets.

-

Set a spectral width of approximately 220 ppm.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (CDCl₃ at δ 77.16).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Theoretical Predictions and Causality

The key functional groups in this compound will produce characteristic absorption bands:

-

C=O Stretch: The α,β-unsaturated ketone will exhibit a strong C=O stretching vibration. Conjugation lowers the frequency compared to a saturated ketone (~1715 cm⁻¹), so a band around 1700 cm⁻¹ is expected.

-

C=C Stretch: The alkene double bond stretch will appear in the 1600-1650 cm⁻¹ region. Its intensity is enhanced due to conjugation and the polar methoxy substituent.

-

C-O Stretch: The enol ether system will show a strong, characteristic C-O-C asymmetric stretch, typically around 1250-1200 cm⁻¹.

-

sp² C-H Stretch: The vinylic C-H stretch will appear just above 3000 cm⁻¹.

-

sp³ C-H Stretch: The aliphatic and methoxy C-H stretches will appear just below 3000 cm⁻¹.

Experimental Data and Interpretation

The gas-phase IR spectrum of the analogous 3-methyl-2-cyclopenten-1-one shows a strong C=O stretch at ~1730 cm⁻¹ and a C=C stretch at ~1650 cm⁻¹.[4] For this compound, we expect a slight shift in these values due to the electronic effects of the methoxy group. An IR spectrum for a substituted derivative confirms a strong absorption at 1683 cm⁻¹ , characteristic of the conjugated enone system.[2]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) (Analogue) [2][4] | Intensity |

| sp² C-H Stretch | 3100 - 3050 | - | Medium |

| sp³ C-H Stretch | 2990 - 2850 | - | Medium |

| C=O Stretch | 1705 - 1680 | ~1683 | Strong |

| C=C Stretch | 1650 - 1600 | ~1650 | Strong |

| C-O-C Stretch | 1260 - 1200 | - | Strong |

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Sample Preparation: As this compound is a solid at room temperature[1], place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply the sample and ensure good contact with the crystal using the pressure arm.

-

Record the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Theoretical Fragmentation

For this compound (MW = 112.13), Electron Ionization (EI) MS is expected to show:

-

Molecular Ion (M⁺•): A prominent peak at m/z = 112.

-

Key Fragments: The molecule can undergo several characteristic fragmentation pathways, including:

-

Loss of a methyl radical (•CH₃) from the methoxy group to give a stable cation at m/z = 97.

-

Loss of formaldehyde (CH₂O) from a rearranged molecular ion, leading to a fragment at m/z = 82.

-

Loss of carbon monoxide (CO) from the ketone, resulting in a fragment at m/z = 84. This is a very common fragmentation for cyclic ketones.

-

Fragmentation Pathway Diagram

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Data and Interpretation

The mass spectrum for the analogous 3-methyl-2-cyclopenten-1-one shows a molecular ion at m/z = 96 and a base peak at m/z = 68, corresponding to the loss of CO.[5] For this compound, we can confidently predict the molecular ion at m/z = 112 . The relative abundances of the fragments at m/z 97, 84, and 82 will be diagnostic.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: Use a standard nonpolar column (e.g., HP-5ms, 30 m x 0.25 mm).

-

Injection: Inject 1 µL of the solution in split mode.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Integrated Spectroscopic Analysis Workflow

The definitive identification of this compound is achieved not by a single technique, but by the synergistic corroboration of all data. The following workflow illustrates this self-validating logic.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The spectroscopic characterization of this compound is a clear and logical process when approached systematically. ¹H and ¹³C NMR define the precise proton and carbon environments, confirming the core skeleton and substituent placement. IR spectroscopy provides rapid and definitive confirmation of the key α,β-unsaturated ketone and enol ether functional groups. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. This multi-faceted, self-validating approach provides the authoritative data required by researchers and industry professionals for synthesis, development, and quality assurance.

References

-

Moustafa, G. A. I. et al. (2012). Stereoselective α-Quaternization of 3-Methoxycycloalk-2-enones via 1,4-Diastereoinduction of Alkoxy Dienolates. The Journal of Organic Chemistry, 77(2), 1202-1207. [Link]

-

SpectraBase. (n.d.). 3-Methoxy-2-methylcyclopent-2-en-1-one. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 3-Methyl-2-cyclopenten-1-one. Retrieved January 7, 2026, from [Link]

-

FooDB. (2010). Showing Compound 3-Methyl-2-cyclopenten-1-one (FDB008156). Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 3-Chloro-2-methylcyclopent-2-en-1-one. Retrieved January 7, 2026, from [Link]

-

precisionFDA. (n.d.). 3-METHYL-2-CYCLOPENTEN-1-ONE. Retrieved January 7, 2026, from [Link]

-

The Good Scents Company. (n.d.). 3-methyl-2-cyclopenten-1-one. Retrieved January 7, 2026, from [Link]

-

NIST. (n.d.). 2-Cyclopenten-1-one, 3-methyl-. Retrieved January 7, 2026, from [Link]

-

NIST. (n.d.). 2-Cyclopenten-1-one, 3-methyl- (IR Spectrum). Retrieved January 7, 2026, from [Link]

Sources

The Versatility of 3-Methoxycyclopent-2-enone: A Strategic Building Block in Modern Total Synthesis

<

Abstract

3-Methoxycyclopent-2-enone has emerged as a cornerstone building block in the art of total synthesis. Its unique electronic and structural features—a polarized α,β-unsaturated system, a versatile enol ether, and a five-membered ring scaffold—provide chemists with a powerful tool for the stereocontrolled construction of complex molecular architectures. This technical guide explores the fundamental reactivity of this compound and showcases its strategic application in the synthesis of notable natural products, offering researchers and drug development professionals both a conceptual framework and practical protocols for its use.

Introduction: The Strategic Advantage of a Bifunctional Building Block

In the complex chess game of total synthesis, the choice of starting materials is paramount. An ideal building block offers not just a carbon skeleton but also latent functionality that can be unmasked and manipulated throughout a synthetic sequence. This compound is a prime example of such a synthon.

Its core utility stems from two key features:

-

The α,β-Unsaturated Ketone: This classic Michael acceptor is primed for conjugate additions, allowing for the introduction of a wide variety of carbon and heteroatom nucleophiles at the C3 position. The inherent reactivity of the enone system is a reliable engine for carbon-carbon bond formation.

-

The Enol Ether: The methoxy group is more than just a simple substituent. It serves as a protecting group for a β-diketone system, which can be revealed by simple hydrolysis. This latent 1,3-dicarbonyl relationship is a gateway to a wealth of classical and modern synthetic transformations, including aldol condensations and annulations.

This duality allows for a stepwise approach to complexity: first, establish a key bond via conjugate addition, then unmask the hidden functionality to forge new rings or introduce further substituents.

Foundational Reactivity: Key Transformations

The synthetic utility of this compound is best understood through the lens of its most pivotal reactions. These transformations are the workhorses that have cemented its place in the synthetic chemist's toolbox.

Conjugate (Michael) Addition: The Gateway to Complexity

The most fundamental reaction of this building block is the conjugate addition of nucleophiles to the C3 position. The electron-withdrawing ketone activates the β-carbon, making it highly electrophilic.

The general mechanism involves the attack of a nucleophile (often a stabilized carbanion like an enolate or an organocuprate) on the β-carbon of the enone. This forms a new carbon-carbon bond and generates a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the 3-substituted cyclopentanone product.

Caption: Key synthetic transformations starting from this compound.

Case Study: The Total Synthesis of (±)-Hirsutene

The total synthesis of natural products provides the ultimate test for any synthetic methodology. The linearly fused triquinane sesquiterpene, hirsutene, is a classic target that showcases the power of this compound. [1]Several syntheses have been developed, with many leveraging the cyclopentenone core.

One elegant approach involves an intramolecular [2+2] photocycloaddition. In this strategy, a side chain containing a terminal alkene is first appended to the cyclopentenone ring. Upon irradiation with UV light, the enone and the tethered alkene undergo an intramolecular cycloaddition to form a strained, fused cyclobutane ring. This key step sets multiple stereocenters and rapidly builds molecular complexity. Subsequent fragmentation of the cyclobutane ring then reveals the characteristic tricyclic core of hirsutene.

Experimental Protocols

The following protocols are representative examples of the key transformations discussed.

Protocol 1: Organocuprate Conjugate Addition

This procedure outlines a typical conjugate addition of a Gilman cuprate, a common step in prostaglandin synthesis. [2]

-

Preparation of the Cuprate: In a flame-dried, argon-purged flask, dissolve copper(I) iodide (1.1 eq) in anhydrous THF at -20 °C. Add the desired vinyllithium or alkyllithium reagent (2.2 eq) dropwise, maintaining the temperature. Stir the resulting solution for 30 minutes.

-

Addition to Enone: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Reaction: Transfer the prepared cuprate solution to the enone solution via cannula. Stir the reaction mixture at -78 °C and monitor by TLC.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: [2+2] Photocycloaddition

This protocol provides a general procedure for an intermolecular photocycloaddition. [3]

-

Reaction Setup: In a quartz reaction vessel, dissolve this compound (1.0 eq) and the desired olefin (5-10 eq) in a suitable solvent (e.g., acetone, acetonitrile, or toluene). The solvent choice is critical and can influence the reaction outcome.

-

Degassing: Degas the solution for 15-20 minutes by bubbling argon or nitrogen through it to remove dissolved oxygen, which can quench the excited state of the enone.

-

Irradiation: Irradiate the solution using a medium-pressure mercury arc lamp fitted with a Corex or Pyrex filter to remove short-wavelength UV light that could cause product decomposition. [4]Maintain the temperature using a cooling bath.

-

Monitoring: Monitor the reaction progress by GC or TLC. Over-irradiation can lead to dimerization or decomposition.

-

Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent and excess olefin.

-

Purification: Purify the resulting cycloadducts by flash column chromatography. Isomers may require careful separation.

Conclusion

This compound is a testament to the power of strategic design in organic synthesis. Its pre-installed and latent functionalities provide a robust platform for a multitude of bond-forming and ring-forming reactions. From the stereocontrolled additions that enabled the synthesis of prostaglandins to the elegant photochemical cycloadditions used for complex terpenes, this simple five-membered ring has proven to be an invaluable starting point for constructing molecules of significant complexity and biological relevance. Its continued application in novel synthetic strategies ensures its place as a key building block for years to come.

References

-

Curran, D. P., & Rakiewicz, D. M. (1985). Tandem radical approach to linear condensed cyclopentanoids. Total synthesis of (±)-hirsutene. Journal of the American Chemical Society, 107(5), 1448–1449. [Link]

-

Wikipedia. (2023). Robinson annulation. Retrieved from [Link]

-

Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. Retrieved from [Link]

-

Ipsen, I., et al. (1974). Photochemical Reactions. Part 64.[1] The photochemistry of 3‐alkyl‐cyclopent‐2‐en‐ones. Helvetica Chimica Acta.

- Hudlicky, T., et al. (1993). A chemoenzymatic synthesis of (−)-hirsutene from toluene. Journal of the Chemical Society, Perkin Transactions 1.

- Marzo, L., et al. (2023). Harnessing the Power of the De Mayo Reaction: Unveiling a Photochemical and Photocatalytic Masked [2+2] Methodology for Organic Synthesis. Chemistry – A European Journal.

-

Pu, L., et al. (2022). Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cyclization. Beilstein Journal of Organic Chemistry, 18, 124-130. [Link]

-

Yoon, T. P., et al. (2023). Synthesis of Benzyl-δ-Truxinate via Enantioselective [2+2] Photocycloaddition. Organic Syntheses, 100, 203-217. [Link]

-

D'Auria, M. (2001). [2+2] Photocycloaddition of Enones to Olefins. University of Illinois Urbana-Champaign. Retrieved from [Link]

-

ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction. Retrieved from [Link]

- Yu, Z.-X., et al. (2008). Total synthesis of Hirsutene. Journal of the American Chemical Society, 130(13), 4421–4431.

-

Chemistry LibreTexts. (2021). 3.5: Syntheses of Prostaglandins from Cyclopentanes. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 11). Robinson Annulation Reaction Mechanism [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2024). 23.13: The Robinson Annulation Reaction. Retrieved from [Link]

-

Sih, C. J., et al. (1972). Total synthesis of prostaglandins. II. Prostaglandin E 1. Journal of the American Chemical Society, 94(10), 3643–3644. [Link]

-

ResearchGate. (n.d.). Little's syntheses of hirsutene (32) and quadrone (64). Retrieved from [Link]

-

ResearchGate. (n.d.). Photodimerization of cyclopentenone and [2+2] photoaddition of cyclopentene to cyclopentenone. Retrieved from [Link]

-

ResearchGate. (n.d.). Prostaglandins and their biosynthesis via cyclooxygenation. Retrieved from [Link]

-

NPTEL IIT Bombay. (2022, July 29). Lecture 10: Total synthesis of Prostaglandin (Corey) [Video]. YouTube. [Link]

- Eaton, P. E. (1969). Photocycloaddition Reactions of Some 3-Substituted Cyclohexenones. The Journal of Organic Chemistry, 34(7), 1969-1974.

-

ResearchGate. (n.d.). Selective synthesis of 3-methyl-2-cyclopentenone via intramolecular aldol condensation of 2,5-hexanedione with γ-Al2O3/AlOOH nanocomposite catalyst. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-2-cyclopenten-1-one. Retrieved from [Link]

-

de la Pradilla, R. F., & Viso, A. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(1), 133–175. [Link]

Sources

The Ascendance of a Versatile Synthon: An In-depth Technical Guide to 3-Methoxycyclopent-2-enone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Methoxy-Substituted Cyclopentenone

In the vast landscape of organic synthesis and medicinal chemistry, the cyclopentenone core structure stands as a privileged scaffold, forming the backbone of numerous biologically active natural products and pharmaceutical agents. Among its many derivatives, 3-Methoxycyclopent-2-enone has emerged as a particularly versatile and valuable building block. Its strategic placement of a methoxy group on the enone system imparts unique reactivity and provides a handle for further functionalization, making it a sought-after intermediate in the synthesis of complex molecular architectures, most notably prostaglandins and their analogues. This guide provides an in-depth exploration of the discovery, history, synthesis, and applications of this compound, offering a comprehensive resource for researchers engaged in drug discovery and development.

A Historical Perspective: The Genesis of a Key Intermediate

The precise historical debut of this compound in the chemical literature is not marked by a singular, groundbreaking publication. Rather, its emergence is intertwined with the broader development of cyclopentenone chemistry and the escalating pursuit of synthetic routes to prostaglandins in the mid-20th century. The cyclopentenone moiety itself is a well-established structural motif in a variety of natural products.[1]

Early synthetic efforts towards prostaglandins and related compounds necessitated the development of reliable methods for constructing functionalized cyclopentane rings. A pivotal precursor to this compound is 1,3-cyclopentanedione, a compound whose own synthesis has been a subject of extensive investigation.[2] The recognition that the enol form of 1,3-cyclopentanedione could be selectively O-alkylated provided a direct and efficient pathway to 3-alkoxycyclopentenones.

While a definitive "discovery" paper for this compound is elusive, its preparation became a routine yet crucial step in many synthetic campaigns. Its utility as a precursor is highlighted in numerous studies focused on the total synthesis of natural products and the development of novel therapeutic agents.[3][4]

The Art of Synthesis: Crafting this compound

The synthesis of this compound is most commonly and efficiently achieved through the O-methylation of 1,3-cyclopentanedione. This approach leverages the acidic nature of the β-dicarbonyl protons and the propensity of the resulting enolate to undergo alkylation on the oxygen atom. Several methylating agents have been employed for this transformation, each with its own set of advantages and considerations.

Comparative Analysis of Synthetic Routes

| Synthetic Route | Methylating Agent | Key Features & Rationale | Typical Yield |

| O-Methylation of 1,3-Cyclopentanedione | Diazomethane (CH₂N₂) | Highly effective and clean reaction. Diazomethane is a potent methylating agent for acidic protons. The reaction proceeds under mild conditions, often at room temperature, and the only byproduct is nitrogen gas, simplifying purification. However, diazomethane is highly toxic and explosive, requiring specialized handling and safety precautions.[5] | High |

| Trimethyl orthoformate (HC(OCH₃)₃) | A safer and more convenient alternative to diazomethane.[6][7] The reaction is typically acid-catalyzed and proceeds by formation of a reactive dialkoxycarbonium ion. It is an effective method for O-methylation of enolizable ketones. The reaction conditions are generally mild, and the reagent is commercially available and relatively inexpensive. | Good to High | |

| Dimethyl sulfate ((CH₃)₂SO₄) | A powerful and cost-effective methylating agent. The reaction is typically carried out in the presence of a base to deprotonate the dione. While effective, dimethyl sulfate is highly toxic and corrosive, necessitating careful handling. | Good |

Detailed Experimental Protocol: O-Methylation using Trimethyl Orthoformate

This protocol describes a reliable and scalable method for the synthesis of this compound from 1,3-cyclopentanedione using trimethyl orthoformate.

Reaction Principle: The acid-catalyzed reaction of 1,3-cyclopentanedione with trimethyl orthoformate proceeds via the formation of an enol ether. The acidic proton of the enol is methylated, leading to the desired product.

Materials:

-

1,3-Cyclopentanedione

-

Trimethyl orthoformate

-

Methanol (anhydrous)

-

p-Toluenesulfonic acid (catalytic amount)

-

Sodium bicarbonate

-

Dichloromethane

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 1,3-cyclopentanedione (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.2 eq).

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous methanol is crucial to prevent hydrolysis of the trimethyl orthoformate and the product.

-

Acid Catalyst: The acid catalyst is necessary to protonate the carbonyl oxygen of the dione, facilitating the nucleophilic attack of the enol on the orthoformate.

-

Stoichiometry: A slight excess of trimethyl orthoformate is used to ensure complete conversion of the starting material.

-

Quenching: The reaction is quenched with a mild base (sodium bicarbonate) to neutralize the acid catalyst and prevent any undesired side reactions during workup.

Spectroscopic Characterization

Accurate characterization of this compound is essential for its use in subsequent synthetic steps. The following table summarizes its key spectroscopic data.

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.45 (s, 1H, =CH), 3.70 (s, 3H, -OCH₃), 2.70-2.65 (m, 2H, -CH₂-), 2.40-2.35 (m, 2H, -CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 207.0 (C=O), 185.0 (C-OCH₃), 105.0 (=CH), 56.0 (-OCH₃), 35.0 (-CH₂-), 28.0 (-CH₂-) |

| Infrared (IR) (film) | ν (cm⁻¹): 2950, 1705 (C=O, strong), 1610 (C=C, strong), 1210 (C-O, strong) |

| Mass Spectrometry (MS) | m/z (%): 112 (M⁺), 84, 69, 55 |

Applications in Drug Discovery and Development

The utility of this compound lies in its ability to serve as a versatile precursor for the synthesis of a wide range of complex molecules with significant biological activity.

Prostaglandin Synthesis

The most prominent application of this compound is in the synthesis of prostaglandins and their analogues.[8] Prostaglandins are a class of lipid compounds that are involved in a wide array of physiological processes, including inflammation, blood pressure regulation, and reproduction.[9] The cyclopentenone ring is the core structure of many prostaglandins, and this compound provides a readily accessible starting material for the construction of these complex molecules.

The synthesis of prostaglandins often involves the conjugate addition of a nucleophile to the β-position of the enone, followed by further functionalization of the cyclopentane ring. The methoxy group in this compound can be retained in the final product or can be transformed into other functional groups as required.

Other Therapeutic Areas

Beyond prostaglandins, the cyclopentenone scaffold is a recognized pharmacophore in various therapeutic areas. The α,β-unsaturated ketone moiety can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as cysteine residues in proteins. This reactivity is the basis for the biological activity of many cyclopentenone-containing compounds. Derivatives of this compound are being investigated for their potential as:

-

Anti-inflammatory Agents: By modulating inflammatory pathways such as NF-κB.[10]

-

Anticancer Agents: Through the induction of apoptosis and inhibition of cell proliferation.

-

Antiviral Agents: By interfering with viral replication processes.

The methoxy group can influence the electronic properties of the enone system, thereby modulating its reactivity and biological activity. It can also serve as a key recognition element for binding to target proteins.

Conclusion

This compound, a seemingly simple molecule, holds a significant position in the arsenal of synthetic organic chemists and drug discovery scientists. Its straightforward synthesis from readily available starting materials, coupled with its versatile reactivity, has cemented its status as a key building block for a diverse array of biologically active compounds. From its foundational role in the synthesis of prostaglandins to its potential in the development of novel therapeutics for cancer and inflammatory diseases, the story of this compound is a testament to the profound impact that a well-designed synthon can have on the advancement of chemical and biomedical sciences. As research continues to uncover new applications and synthetic methodologies, the importance of this unassuming cyclopentenone derivative is poised to grow even further.

References

- 3-Methoxy-2-cyclopenten-1-one 99 4683-50-5. (n.d.). Sigma-Aldrich. Retrieved January 7, 2026, from https://www.sigmaaldrich.com/US/en/product/aldrich/393274

- 4-Aza Cyclopentenone Prostaglandin Analogues: Synthesis and NF-κB Inhibitory Activities. (2024). ChemMedChem. Retrieved January 7, 2026, from https://pubmed.ncbi.nlm.nih.gov/39648152/

- Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. (n.d.). Frontiers in Pharmacology. Retrieved January 7, 2026, from https://www.frontiersin.org/articles/10.3389/fphar.2020.01199/full

- Syntheses of Prostaglandins from Cyclopentanes. (2021). Chemistry LibreTexts. Retrieved January 7, 2026, from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/3.

- Buy this compound | 4683-50-5. (n.d.). Smolecule. Retrieved January 7, 2026, from https://www.smolecule.com/cas-4683-50-5-3-methoxycyclopent-2-enone.html

- Synthesis of Chiral Cyclopentenones. (2016). Chemical Reviews. Retrieved January 7, 2026, from https://pubs.acs.org/doi/10.1021/acs.chemrev.5b00599

- Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. (2025). Chemical Review and Letters. Retrieved January 7, 2026, from https://chemrevlett.com/article_153037.html

- 3-Methoxy-2-cyclopenten-1-one | CAS 4683-50-5. (n.d.). Santa Cruz Biotechnology. Retrieved January 7, 2026, from https://www.scbt.com/p/3-methoxy-2-cyclopenten-1-one-4683-50-5

- Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. (n.d.). Indian Academy of Sciences.

- Trimethyl orthoformate. (n.d.). In Wikipedia. Retrieved January 7, 2026, from https://en.wikipedia.

- 3-Methoxy-1-cyclopentene. (n.d.). PubChem. Retrieved January 7, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxy-1-cyclopentene

- Process for the production of 1,3-cyclopentanedione. (1992). Google Patents. Retrieved January 7, 2026, from https://patents.google.

- Cyclopentenone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from https://www.organic-chemistry.

- 2-methyl-1,3-cyclopentanedione. (n.d.). Organic Syntheses. Retrieved January 7, 2026, from http://www.orgsyn.org/demo.aspx?prep=cv6p0840

- 3-Ethyl-2-hydroxy-2-cyclopenten-1-one. (n.d.). PubChem. Retrieved January 7, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/3-Ethyl-2-hydroxy-2-cyclopenten-1-one

- Selective synthesis of 3-methyl-2-cyclopentenone via intramolecular aldol condensation of 2,5-hexanedione with γ-Al2O3/AlOOH nanocomposite catalyst. (2019). ResearchGate. Retrieved January 7, 2026, from https://www.researchgate.

- Trimethyl Orthoformate as a Highly Selective Mono-C-Methylating Agent for Arylacetonitriles. (n.d.). IRIS. Retrieved January 7, 2026, from https://iris.unipa.

- The Preparation and Reactions of Diazomethane. (2017). ResearchGate. Retrieved January 7, 2026, from https://www.researchgate.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US5113012A - Process for the production of 1,3-cyclopentanedione - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]

- 10. 4-Aza Cyclopentenone Prostaglandin Analogues: Synthesis and NF-κB Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Mechanistic Exploration of 3-Methoxycyclopent-2-enone Reactivity: A Guide for Researchers

Abstract

This technical guide provides a comprehensive theoretical analysis of the reactivity of 3-methoxycyclopent-2-enone, a versatile synthetic intermediate. Intended for researchers, scientists, and professionals in drug development, this document delves into the electronic structure and predicted reactivity of this molecule in key organic transformations. By applying fundamental principles of computational chemistry and leveraging data from analogous systems, we will explore its behavior in Michael additions, cycloaddition reactions, and Nazarov cyclizations. This guide aims to provide a robust framework for predicting and understanding the chemical behavior of this compound, thereby facilitating its application in complex molecule synthesis.

Introduction: The Synthetic Potential of this compound

This compound is a functionalized cyclopentenone that serves as a valuable building block in organic synthesis. Its utility stems from the presence of multiple reactive sites: an α,β-unsaturated ketone system, an enol ether moiety, and an allylic position. This arrangement of functional groups allows for a diverse range of chemical transformations, making it a precursor to various complex molecules, including natural products and pharmacologically active compounds. A thorough understanding of its electronic properties and reactivity is paramount for its effective utilization in synthetic endeavors. This guide will employ theoretical principles to dissect and predict its chemical behavior.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The reactivity of an organic molecule is fundamentally governed by its electronic structure. In this compound, the interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing carbonyl group (C=O) dictates the electron distribution within the π-system. This, in turn, influences the energies and shapes of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

According to frontier molecular orbital theory, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a key factor in determining the feasibility and regioselectivity of a reaction.

-

Highest Occupied Molecular Orbital (HOMO): The presence of the electron-donating methoxy group raises the energy of the HOMO, making the molecule more nucleophilic at specific sites. The HOMO density is expected to be highest at the C2 carbon (α-carbon of the enol ether) and the oxygen atom of the methoxy group.

-

Lowest Unoccupied Molecular Orbital (LUMO): The electron-withdrawing carbonyl group lowers the energy of the LUMO, rendering the molecule susceptible to nucleophilic attack. The LUMO is anticipated to have the largest coefficients on the carbonyl carbon (C1) and the β-carbon of the enone system (C3). This polarization makes the β-carbon a prime target for conjugate additions.

The following diagram illustrates the expected FMO distributions and their implications for reactivity.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Disposal of 3-Methoxycyclopent-2-enone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety, handling, and disposal protocols for 3-Methoxycyclopent-2-enone (CAS No. 4683-50-5), a key intermediate in various organic synthesis pathways. Given the limited specific toxicological data for this compound, this document also draws upon safety information for the structurally similar compound, 3-Methyl-2-cyclopenten-1-one (CAS No. 2758-18-1), to establish a precautionary framework for safe laboratory practices.

Chemical and Physical Identity

This compound is a cyclic ketone that presents as a solid at room temperature.[1] In contrast, its methyl analog is a liquid. Understanding these fundamental properties is the first step in a thorough risk assessment.

| Property | This compound | 3-Methyl-2-cyclopenten-1-one |

| CAS Number | 4683-50-5 | 2758-18-1 |

| Molecular Formula | C₆H₈O₂ | C₆H₈O |

| Molecular Weight | 112.13 g/mol | 96.13 g/mol |

| Physical State | Solid[1] | Liquid[2] |

| Appearance | - | Clear yellow to yellow-brown[2] |

| Melting Point | 49-53 °C[1] | - |

| Boiling Point | ~110 °C | 136 °C[2] |

| Density | ~1.06 g/cm³ | 0.98 g/cm³[2] |

| Solubility | Soluble in water and organic solvents. | Miscible in water.[2] |

| Flash Point | 96.5 °C | 65 °C[2] |

Hazard Identification and GHS Classification

GHS Classification for 3-Methyl-2-cyclopenten-1-one (as a precautionary reference):

-

Flammable Liquids: Category 4 (Combustible liquid)[1]

-

Serious Eye Damage/Eye Irritation: Category 2[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[1]

Signal Word: Warning[1]

Hazard Statements:

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling this compound. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]

-

Eye Wash and Safety Shower: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. The following diagram outlines the decision-making process for PPE selection when handling this compound.

Caption: PPE selection workflow for handling this compound.

Hygiene Measures

-

Avoid contact with skin, eyes, and clothing.[4]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in laboratory areas.

-

Remove contaminated clothing and wash it before reuse.[4]

Storage and Incompatibility

Proper storage is crucial for maintaining the integrity of this compound and preventing hazardous reactions.

-

Storage Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[2][5] The compound should be kept away from heat, sparks, and open flames.[4][5] For long-term stability, refrigeration is recommended.[5]

-

Incompatible Materials: Avoid contact with strong bases and oxidizing agents.[5]

Emergency Procedures

In the event of an emergency, a clear and practiced response is essential.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][6]

-

Specific Hazards: The compound is a combustible solid.[1] Thermal decomposition can release irritating gases and vapors, including carbon monoxide and carbon dioxide.[1] Containers may explode when heated.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

Accidental Release Measures

The following workflow outlines the steps to be taken in the event of a spill.

Caption: Step-by-step spill response workflow.

Toxicological and Ecological Information

For the methyl analog, it is known to cause serious eye and respiratory irritation.[1] It is not known to be carcinogenic or to have reproductive toxicity.[1]

Ecotoxicity:

-

Do not empty into drains.[1]

-

The environmental impact of this product has not been fully investigated. However, it is expected to be mobile in the environment due to its volatility.[5]

Disposal Considerations

All waste materials should be handled as hazardous waste.

-

Disposal Method: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[2] This may involve incineration in a licensed facility. Do not allow the material to enter drains or waterways.[3]

-

Contaminated Packaging: Empty containers should be disposed of as hazardous waste.

Conclusion

While this compound is a valuable synthetic intermediate, a thorough understanding and implementation of safety protocols are non-negotiable. This guide provides a framework for its safe handling, storage, and disposal, emphasizing a precautionary approach due to the limited availability of specific hazard data. Researchers and laboratory personnel must remain vigilant, adhere to best practices, and consult institutional safety guidelines to ensure a safe working environment.

References

-

Loba Chemie. (n.d.). Safety Data Sheet: 3-METHYL-3-PENTEN-2-ONE. Retrieved from [Link]

-

ChemBK. (2024, April 10). CAS 4683-50-5. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-2-cyclopenten-1-one. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-methyl-2-cyclopenten-1-one, 2758-18-1. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 3-methylcyclopent-2-en-1-one - Safety Data Sheet [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]